molecular formula C18H25N3O2S2 B2557594 5-ethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1049441-33-9

5-ethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2557594
CAS No.: 1049441-33-9
M. Wt: 379.54
InChI Key: WEXGKEOIOVMZKV-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of the Sulfonamide Group:

    Attachment of the Phenylpiperazine Moiety: This is typically done through nucleophilic substitution reactions, where the piperazine derivative is reacted with the sulfonamide intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonamide group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

5-ethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biology: The compound is used in studies involving cell signaling pathways and receptor binding assays.

    Industry: It finds applications in the development of new materials and as a precursor in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring and a sulfonamide group, which imparts distinct chemical properties and reactivity. Its ability to interact with multiple neurotransmitter receptors also sets it apart from other similar compounds, making it a valuable molecule for research in neuropharmacology.

Properties

IUPAC Name

5-ethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S2/c1-2-17-8-9-18(24-17)25(22,23)19-10-11-20-12-14-21(15-13-20)16-6-4-3-5-7-16/h3-9,19H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXGKEOIOVMZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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